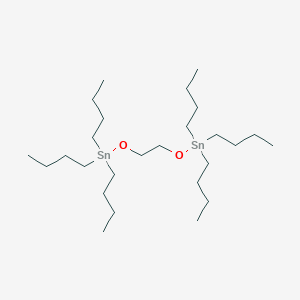
5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane is a unique organotin compound characterized by its complex structure, which includes two tin atoms and multiple butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane typically involves the reaction of organotin precursors with appropriate ligands under controlled conditions. One common method involves the use of dibutyltin oxide and a diol, which react to form the desired compound through a condensation reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the tin-oxygen-tin linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin atoms to lower oxidation states.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Reduced tin compounds with lower oxidation states.
Substitution: New organotin compounds with different alkyl or aryl groups.
Applications De Recherche Scientifique
5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane involves its interaction with molecular targets through its tin atoms and butyl groups. The tin atoms can coordinate with various ligands, facilitating catalytic processes. Additionally, the compound’s structure allows it to interact with biological molecules, potentially leading to biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyltin oxide: A simpler organotin compound with similar reactivity.
Tributyltin chloride: Another organotin compound with different substituents.
Tetraphenyltin: An organotin compound with phenyl groups instead of butyl groups.
Uniqueness
5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane is unique due to its complex structure, which includes two tin atoms and multiple butyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in catalysis and materials science.
Propriétés
Numéro CAS |
13787-33-2 |
|---|---|
Formule moléculaire |
C26H58O2Sn2 |
Poids moléculaire |
640.2 g/mol |
Nom IUPAC |
tributyl(2-tributylstannyloxyethoxy)stannane |
InChI |
InChI=1S/6C4H9.C2H4O2.2Sn/c6*1-3-4-2;3-1-2-4;;/h6*1,3-4H2,2H3;1-2H2;;/q;;;;;;-2;2*+1 |
Clé InChI |
DXLPIWPMNBQJNW-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OCCO[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


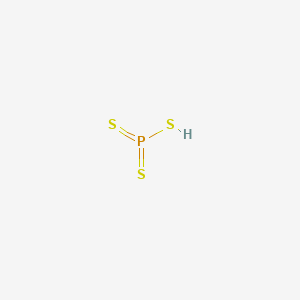
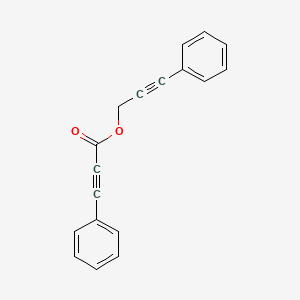

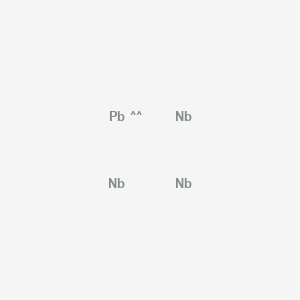
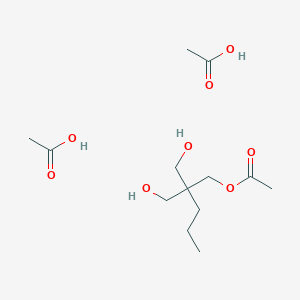
![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)

![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)
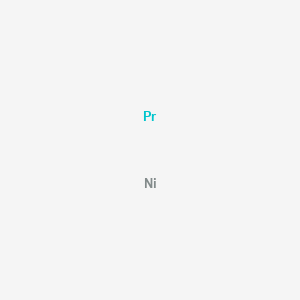
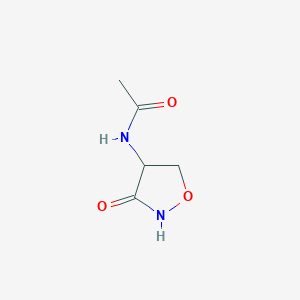
![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)
![2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14718470.png)
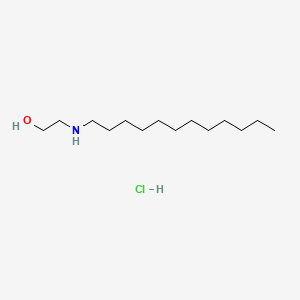
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)
